REACTION_CXSMILES
|
C1(C(=O)CCC(O)=O)C=CC=CC=1.[C:14]1([C:20]2([CH2:25][CH2:26]C(O)=O)[S:24]CC[S:21]2)C=CC=CC=1.[CH:30]([SH:33])([SH:32])[CH3:31]>>[CH2:20]([SH:24])[CH:25]([SH:32])[CH3:26].[CH3:14][CH:20]([SH:21])[CH:30]([SH:33])[CH3:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CCC(=O)O)=O
|
Name
|
2-phenyl-1,3-dithiolane-2-propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(SCCS1)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(S)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)S)S
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)S)S
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C(=O)CCC(O)=O)C=CC=CC=1.[C:14]1([C:20]2([CH2:25][CH2:26]C(O)=O)[S:24]CC[S:21]2)C=CC=CC=1.[CH:30]([SH:33])([SH:32])[CH3:31]>>[CH2:20]([SH:24])[CH:25]([SH:32])[CH3:26].[CH3:14][CH:20]([SH:21])[CH:30]([SH:33])[CH3:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CCC(=O)O)=O
|
Name
|
2-phenyl-1,3-dithiolane-2-propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(SCCS1)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(S)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)S)S
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)S)S
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |